![molecular formula C28H25FN6O2 B2821591 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031595-05-7](/img/no-structure.png)
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups, including a piperazine ring, a triazoloquinazolinone group, and a fluorophenyl group. These groups could potentially confer various chemical properties to the compound.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the piperazine ring and the introduction of the various substituents.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The triazoloquinazolinone group is a fused ring system containing nitrogen and oxygen atoms.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the piperazine ring and the fluorophenyl group could potentially make it reactive towards certain reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would likely be influenced by the presence of the piperazine ring, the fluorophenyl group, and the triazoloquinazolinone group.Scientific Research Applications
Quality Control and Antimalarial Research
A study focused on the development of quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research underscores the significance of establishing quality control measures for novel compounds, which could extend to those structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" for their further study and application in antimalarial efforts (Danylchenko et al., 2018).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of quinazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu et al., 2015). These findings suggest that compounds like "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" could be explored for their antimicrobial properties.
Synthesis and Characterization for Pharmaceutical Applications
Research on the synthesis, characterization, and antibacterial activity of terazosin hydrochloride and its derivatives provides a framework for understanding how quinazoline derivatives can be developed and analyzed for pharmaceutical uses. This includes exploring their potential antibacterial properties and developing methods for their synthesis and quality control (Kumar et al., 2021). Similar methodologies could apply to compounds structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one," highlighting their relevance in drug development and quality control.
Safety And Hazards
Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent.
properties
CAS RN |
1031595-05-7 |
|---|---|
Product Name |
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molecular Formula |
C28H25FN6O2 |
Molecular Weight |
496.546 |
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



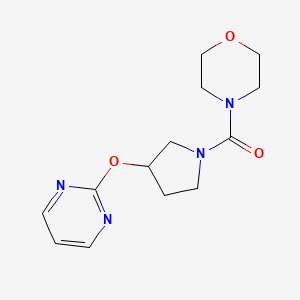
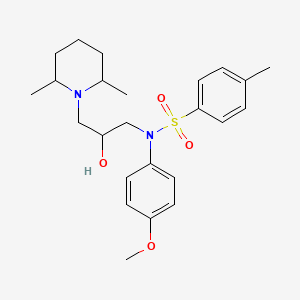
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821513.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)
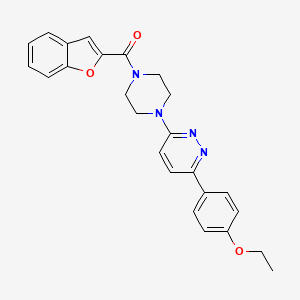
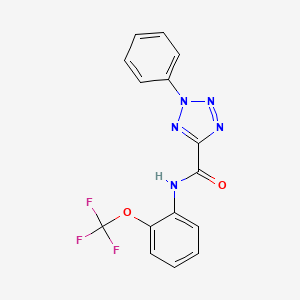
![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
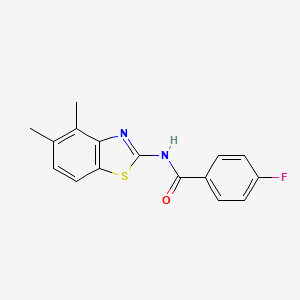
![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
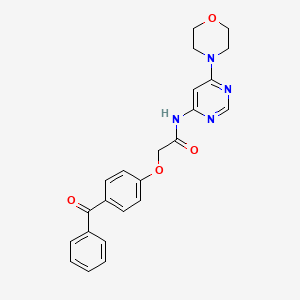
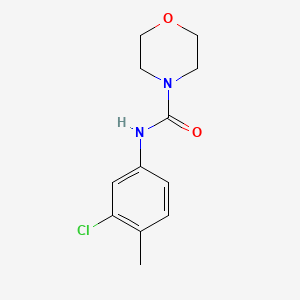
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)
![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)